2-Phenyl-1,3,4-oxadiazole

説明

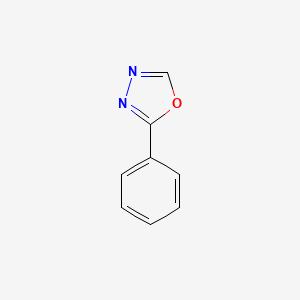

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOMRHKTIYBETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231799 | |

| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-56-9 | |

| Record name | 5-Phenyl-1,3,4-Oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 825-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Phenyl 1,3,4 Oxadiazole and Its Derivatives

Classical Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Ring Formation

Traditional methods for constructing the 1,3,4-oxadiazole core have been well-established and are still widely used. These typically involve the cyclization of linear precursors under various conditions.

Cyclodehydration of N,N′-diacylhydrazines

A common and convenient pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N′-diacylhydrazines. biointerfaceresearch.com This reaction is facilitated by a range of dehydrating agents which promote the intramolecular cyclization to form the stable oxadiazole ring.

Key dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govthieme-connect.com

Thionyl chloride (SOCl₂) biointerfaceresearch.com

Phosphorus pentoxide (P₂O₅) biointerfaceresearch.commdpi.com

Polyphosphoric acid (PPA) biointerfaceresearch.commdpi.com

Triflic anhydride (B1165640) nih.gov

Acetic anhydride biointerfaceresearch.com

Sulfuric acid biointerfaceresearch.com

The general mechanism involves the activation of one of the carbonyl groups by the dehydrating agent, followed by nucleophilic attack by the other carbonyl's oxygen atom, leading to cyclization and subsequent dehydration. For instance, N'-[(2-Phenylhydrazinyl)carbonyl]benzohydrazide can be heated with phosphorus oxychloride to yield 2-phenyl-5-phenyldiazenyl-1,3,4-oxadiazole. thieme-connect.com Similarly, trifluoromethanesulfonic anhydride has been used for the cyclization of N,N′-diacylhydrazines, with pyridine (B92270) acting as a basic catalyst in dichloromethane (B109758) (DCM). mdpi.com A newer method utilizes [Et₂NSF₂]BF₄ (XtalFluor-E) as a practical cyclodehydration agent for 1,2-diacylhydrazines, with the addition of acetic acid often improving yields. rsc.org

Reactions of Acid Hydrazides with Carboxylic Acids or Acid Chlorides

Another classical and widely employed method for synthesizing 1,3,4-oxadiazoles is the reaction of acid hydrazides with either carboxylic acids or their more reactive derivatives, acid chlorides. nih.govmdpi.com This approach first forms an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration as described in the previous section. acs.org

The reaction between an acid hydrazide and a carboxylic acid typically requires a dehydrating agent to facilitate the initial acylation and subsequent cyclization. mdpi.comnih.gov Common reagents for this transformation include phosphorus oxychloride. utar.edu.my For example, substituted aryl hydrazides react with benzoic acid in the presence of POCl₃ to form 2,5-diaryl-1,3,4-oxadiazoles. researchgate.net

When using acid chlorides, the initial acylation of the acid hydrazide is more facile and often does not require a strong dehydrating agent. mdpi.com The resulting N,N'-diacylhydrazine can then be cyclized using standard dehydrating agents. mdpi.com In some cases, the reaction can be performed in a one-pot manner where the diacylhydrazine is generated in situ and then cyclized. For example, benzohydrazides can be reacted with acyl or aroyl chlorides to form the intermediate, which is then cyclodehydrated with P₂O₅ to give 2,5-disubstituted oxadiazoles (B1248032) in high yields. researchgate.net

Reactions involving Benzamidrazone and Chloroacetyl Chloride

A specific method for the synthesis of 2-phenyl-1,3,4-oxadiazole involves the reaction of benzamidrazone with chloroacetyl chloride. ontosight.ai This reaction proceeds through the formation of an intermediate which subsequently undergoes cyclization to yield the this compound ring. ontosight.ai The process highlights the versatility of amidrazones as precursors in heterocyclic synthesis.

Modern and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and one-pot multicomponent reactions for the preparation of 1,3,4-oxadiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netasianpubs.orgorientjchem.org

Several studies have reported the successful synthesis of this compound derivatives using microwave technology. For instance, the reaction of substituted aryl hydrazides with benzoic acid in the presence of a dehydrating agent like POCl₃ can be efficiently carried out under microwave irradiation. researchgate.net This method offers advantages of high yields and short reaction times. researchgate.net Another example involves the cyclization of hydrazide derivatives with carboxylic acids and phosphorus oxychloride under microwave conditions at 160 W, which was completed in about 5 minutes with yields ranging from 54–75%. mdpi.com

A one-pot protocol for preparing 2,5-disubstituted-1,3,4-oxadiazoles involves condensing monoaryl hydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA) under microwave heating, which is fast and avoids the need for an acid catalyst or dehydrating agent. jchemrev.comjchemrev.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-5-substituted phenyl-1,3,4-oxadiazoles

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 5-6 hours | 60.1-74.1 |

| Microwave | 15-20 seconds | 77.6-92.1 |

Data sourced from a study on the synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles, highlighting the efficiency of microwave-assisted techniques. orientjchem.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. asianpubs.org This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.

A one-pot synthesis of 2-phenyl-5-substituted-1,3,4-oxadiazoles has been described where (hetero)aryl and alkyl carboxylic acids are condensed with benzohydrazide (B10538) using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to form a diacylhydrazine intermediate. researchgate.net This intermediate then undergoes a smooth cyclodehydration mediated by tosyl chloride (TsCl) to afford the desired products in good to very good yields. researchgate.net

Another one-pot method involves the reaction of benzylamine, pyrrole-2-carbaldehyde, (N-isocyanimino)triphenylphosphorane, and benzoic acid in dichloromethane, which occurs at room temperature over 15 hours with an 85% yield. ijper.org Furthermore, a one-pot synthesis of 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-cyclobutanols has been developed from aromatic carboxylic acids and N-isocyaniminotriphenylphosphorane in excellent yields under neutral conditions. tubitak.gov.tr

Catalytic Methods (e.g., Mercury Oxide, Trifluoromethanesulfonic Anhydride)

Catalytic approaches offer efficient pathways for the synthesis of this compound derivatives. Specific catalysts have been identified to facilitate the cyclization of precursor molecules under mild conditions, often leading to high yields.

One notable method involves the use of mercury (II) oxide in the presence of iodine. This system is effective for the cyclization of hydrazones to form 2-aryl-1,3,4-oxadiazoles. For instance, the synthesis of 2-aryl-1,3,4-oxadiazoles substituted at the 5-position with a p-bromophenylaminomethyl group has been successfully achieved using this catalytic system. mdpi.comresearchgate.netijper.org The process typically starts with the formation of a hydrazone from the corresponding hydrazide and an aryl aldehyde, which then undergoes cyclization. mdpi.comijper.org

Another powerful catalytic reagent is trifluoromethanesulfonic anhydride ((CF3SO2)2O) . nih.gov This reagent is particularly advantageous as it promotes the cyclization of N,N'-diacylhydrazines at or below ambient temperature, which is a significant improvement over other dehydrating agents that often necessitate heating. thieme-connect.de When used in conjunction with a base like pyridine, the reaction conditions are mild and prevent the formation of strong acids, making it compatible with a variety of functional groups. mdpi.comthieme-connect.de The synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles is a key example where trifluoromethanesulfonic anhydride serves as the primary cyclizing agent for N,N'-diacylhydrazines. mdpi.comresearchgate.net

| Catalyst/Reagent | Precursor | Product | Conditions | Reference |

| Mercury (II) Oxide / Iodine | Hydrazone | 2-Aryl-1,3,4-oxadiazole | Varies | mdpi.comresearchgate.net |

| Trifluoromethanesulfonic Anhydride | N,N'-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | Dichloromethane, Pyridine | mdpi.comthieme-connect.de |

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as green and efficient media for chemical transformations, including the synthesis of 1,3,4-oxadiazole derivatives. derpharmachemica.com Their use can lead to faster reactions, higher yields, and simpler work-up procedures. derpharmachemica.com

An eco-friendly protocol for synthesizing N-{4-[4-acetyl-5-(4-substituted-phenyl)-4,5-dihydro- acs.orgresearchgate.netjchemrev.comoxadiazol-2-yl]-phenyl}-4-methyl-benzenesulfonamide has been developed using an ionic liquid medium. derpharmachemica.com This method is noted for being rapid and providing better yields of both intermediates and the final products. derpharmachemica.com For instance, 2-Chloro-1,3-dimethylimidazolinium chloride has been used as a catalyst in the presence of triethylamine (B128534) for the cyclization of diacylhydrazines. researchgate.net The use of recyclable and non-toxic ionic liquids like 1-butylpyridinium (B1220074) iodide ([BPy]I) has also been reported for the synthesis of 2-aminobenzoxazoles, demonstrating the versatility of ILs in heterocyclic synthesis. mdpi.com

| Ionic Liquid/Catalyst | Reactants | Product | Key Advantages | Reference |

| N-methyl pyridinium (B92312) tosylate | 4-amino benzoic acid derivatives | N-{4-[4-acetyl-5-(4-substituted-phenyl)-4,5-dihydro- acs.orgresearchgate.netjchemrev.comoxadiazol-2-yl]-phenyl}-4-methyl-benzenesulfonamide | Rapid, eco-friendly, better yields | derpharmachemica.com |

| 2-Chloro-1,3-dimethylimidazolinium Chloride / Triethylamine | Diacylhydrazines | 1,3,4-Oxadiazole derivatives | Catalytic | researchgate.net |

| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazole and secondary amines | 2-Aminobenzoxazoles | Recyclable, mild conditions | mdpi.com |

Regioselective Synthesis of this compound Analogues

Regioselectivity is a critical aspect of synthesizing complex molecules, ensuring that substituents are placed at the desired positions. Various strategies have been developed for the regioselective synthesis of this compound analogues.

Synthesis of 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole Derivatives

An efficient method has been established for the synthesis of novel 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole derivatives. mdpi.comresearchgate.netnih.govresearchgate.net This process involves the diazotization of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, followed by coupling with phenol, resorcinol, or N,N-dimethylaniline. mdpi.comresearchgate.netnih.gov The precursor anilines are prepared through the selective reduction of the corresponding nitro compounds. mdpi.comresearchgate.netnih.gov This multi-step synthesis allows for the introduction of various alkyl chains at the 2-position of the oxadiazole ring and different substituents on the phenylazo moiety, leading to a library of new azo dyes. mdpi.com

Selective Reduction of Nitro-Substituted 2-Phenyl-1,3,4-oxadiazoles

The selective reduction of a nitro group on the phenyl ring of a this compound without affecting the heterocyclic ring is a key transformation for further functionalization. mdpi.com Different reducing agents and conditions can lead to different outcomes.

For example, using iron in glacial acetic acid preserves the oxadiazole ring while reducing the nitro group to an amine, yielding products like 4-(5-hexyl-1,3,4-oxadiazol-2-yl)aniline in good yields. mdpi.com In contrast, reduction with iron/HCl in ethanol (B145695) can lead to the opening of the oxadiazole ring. mdpi.com A particularly mild and effective method for this selective reduction involves using sodium borohydride (B1222165) and tin(II) chloride dihydrate, which provides high yields of the desired anilines at room temperature. mdpi.comresearchgate.netnih.gov Other reported methods include catalytic hydrogenation over Pd/C and the use of SnCl₂ in methanol. mdpi.com

| Reducing System | Substrate | Product | Key Feature | Reference |

| Iron / Glacial Acetic Acid | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | Preserves oxadiazole ring | mdpi.com |

| Iron / HCl in Ethanol | 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Ring-opened product | Ring opening | mdpi.com |

| Sodium Borohydride / Tin(II) Chloride Dihydrate | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | Mild conditions, high yield | mdpi.comresearchgate.netnih.gov |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is of great interest due to their wide range of applications. Various methods have been developed to introduce different functional groups onto the phenyl ring or the oxadiazole ring itself.

Functionalization at the Oxadiazole Ring

Direct functionalization of the 1,3,4-oxadiazole ring is a powerful strategy for creating diverse derivatives. acs.org This can be achieved through metalation followed by trapping with various electrophiles. acs.org The use of sterically hindered TMP-magnesium and TMP-zinc bases (where TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective zincation or magnesiation of the 1,3,4-oxadiazole scaffold under mild conditions. acs.org The resulting metalated intermediates can then undergo Negishi cross-coupling reactions with a variety of aryl iodides to produce 2,5-disubstituted 1,3,4-oxadiazoles in good to excellent yields. acs.orgacs.org This method tolerates a wide range of functional groups on both the oxadiazole and the coupling partner. acs.org

Another approach involves a one-pot, two-stage synthesis-functionalization protocol. acs.org This strategy begins with the formation of the 1,3,4-oxadiazole ring from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed C-H arylation with an aryl iodide. acs.org This method has been successfully applied to the late-stage functionalization of carboxylic acid-containing active pharmaceutical ingredients (APIs). acs.org

| Method | Reagents | Product | Key Features | Reference |

| Metalation-Cross-Coupling | TMP-bases, Aryl iodides, Pd catalyst | 2,5-Disubstituted 1,3,4-oxadiazoles | Regioselective, mild conditions, broad scope | acs.org |

| One-Pot Synthesis-Arylation | Carboxylic acid, NIITP, Aryl iodide, Cu catalyst | 2,5-Disubstituted 1,3,4-oxadiazoles | One-pot, late-stage functionalization | acs.org |

Substitutions on the Phenyl Ring

Due to the electron-deficient nature of the 1,3,4-oxadiazole ring, electrophilic substitution directly on this heterocycle is challenging. chemicalbook.comglobalresearchonline.net However, the phenyl ring attached to the oxadiazole core readily undergoes electrophilic substitution reactions. chemicalbook.com The nature and position of the incoming substituent are governed by the electronic properties of the 1,3,4-oxadiazole ring, which generally acts as a deactivating group, and any existing substituents on the phenyl ring.

Conversely, nucleophilic aromatic substitution can occur on the phenyl ring, particularly if it is activated by electron-withdrawing groups or when a suitable leaving group is present. thieme-connect.de Additionally, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the introduction of diverse functionalities onto the phenyl ring with high efficiency and selectivity. researchgate.netresearchgate.net

A common precursor for substitutions on the phenyl ring is a derivative containing a reactive group, such as a nitro group or a halogen. For instance, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be synthesized and subsequently reduced to form 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. mdpi.com This amino group can then be diazotized and coupled with various aromatic compounds to introduce azo moieties. mdpi.com

The synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles has been achieved, where substitutions on the phenyl ring influence the reaction yields. nih.gov It was observed that phenyl rings bearing electron-donating groups resulted in higher yields compared to those with electron-withdrawing groups. nih.gov

The following sections will delve into specific examples and methodologies for introducing substituents onto the phenyl ring of this compound derivatives.

Table 1: Examples of Phenyl Ring Substituted this compound Derivatives and their Synthetic Routes

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Iron filings, glacial acetic acid, heat | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | 70 | mdpi.com |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | NaBH4, SnCl2·2H2O, room temperature | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | 83-96 | mdpi.com |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | Diazotization, coupling with phenol/resorcinol/N,N-dimethylaniline | 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Not specified | mdpi.com |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Various boronic acids, Pd catalyst (Suzuki coupling) | 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivatives | Not specified | researchgate.net |

| 4,7-Dichloroquinoline | 5-Phenyl-1,3,4-oxadiazole-2-thiol, then Phenylboronic acid (Suzuki coupling) | 2-Phenyl-5-((7-phenylquinolin-4-yl)thio)-1,3,4-oxadiazole | Excellent | researchgate.net |

| 2-Chlorobenzoic acid and 2-chlorophenol | Nucleophilic aromatic substitution, then further steps | 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives | Not specified | brieflands.com |

| 2-Phenoxybenzoic acid | Esterification, reaction with hydrazine (B178648) hydrate, then cyclization | 2-(2-Phenoxyphenyl)-1,3,4-oxadiazole derivatives | Good | nih.govbrieflands.com |

Spectroscopic and Computational Investigations of 2 Phenyl 1,3,4 Oxadiazole

Theoretical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a crucial tool in computational chemistry for investigating the structural and electronic properties of molecules. ajchem-a.commdpi.comnih.gov This section details the theoretical examination of 2-Phenyl-1,3,4-oxadiazole using DFT calculations, providing insights into its geometry, vibrational modes, electronic behavior, and spectroscopic characteristics. The calculations are typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p), which have been shown to provide reliable results for organic systems. ajchem-a.comajchem-a.com

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound and its derivatives, DFT calculations have been employed to determine equilibrium geometries and structural parameters. nahrainuniv.edu.iqnahrainuniv.edu.iq

Theoretical studies on related compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), show that the molecule adopts a near-planar structure. ajchem-a.comnih.gov The dihedral angles between the phenyl rings and the central oxadiazole ring are typically small, indicating a high degree of conjugation across the molecule. nih.gov The optimized structure for the fluorinated analogue was found to have C1 point group symmetry with no symmetry constraints observed during optimization. ajchem-a.com

Calculations performed at the B3LYP/6-311++G(d,p) level of theory provide specific bond lengths and angles. For the oxadiazole core, the C-O bond lengths are calculated to be in the range of 1.366 Å to 1.368 Å. ajchem-a.comajchem-a.com The bond connecting the phenyl ring to the oxadiazole ring (C-C) is typically around 1.457 Å. ajchem-a.com These theoretical values are generally in good agreement with experimental data obtained from X-ray diffraction studies of similar compounds.

Table 1: Selected Calculated Structural Parameters for a this compound Analogue

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Length | C-O (oxadiazole) | 1.367 | Bond Angle | O-C-N | ~120.0 |

| C=N (oxadiazole) | ~1.290 | C-N-N | ~105.0 | ||

| N-N (oxadiazole) | ~1.420 | C-O-C | ~109.0 | ||

| C-C (inter-ring) | 1.457 | C-C-N (inter-ring) | ~122.0 | ||

| Note: Data is based on calculations for the closely related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole at the DFT/B3LYP/6-311++G(d,p) level as a proxy. ajchem-a.com |

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. DFT calculations can accurately predict the vibrational frequencies and modes of a molecule, which aids in the assignment of experimental FT-IR spectra. nih.gov

For oxadiazole derivatives, theoretical vibrational analysis provides valuable details about the molecule's characteristic vibrations. ajchem-a.com The aromatic C-H stretching vibrations are typically found in the region of 3000-3100 cm⁻¹. ajchem-a.com The mixed stretching modes of C=C and C=N from the aromatic and oxadiazole rings are observed in the 1450-1610 cm⁻¹ range. ajchem-a.com The C-O stretching vibrations within the oxadiazole ring are characteristically found between 1100 and 1250 cm⁻¹. ajchem-a.com

A comparison between the calculated and experimental frequencies often shows excellent agreement, especially when a scaling factor is applied to the computed values to account for anharmonicity and methodological approximations. ajchem-a.com

Table 2: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a this compound Analogue

| Vibrational Mode | Calculated (DFT) | Experimental (FT-IR) |

| Aromatic C-H Stretch | 3055 | 3059 |

| C=N / C=C Mixed Stretch | 1584, 1560, 1465 | 1602, 1546, 1481 |

| C-O Stretch | 1233, 1156 | 1226, 1149 |

| In-plane C-H Bending | 1420, 1281, 1076 | 1409, 1278, 1076 |

| Note: Data is based on calculations for the closely related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps characterize the kinetic stability and chemical reactivity of a molecule. ajchem-a.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. ajchem-a.comresearchgate.net

For a derivative of this compound, DFT calculations yielded a HOMO energy of -6.5743 eV and a LUMO energy of -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap indicates that the compound possesses good kinetic stability. ajchem-a.com The HOMO is typically distributed over the phenyl and oxadiazole rings, while the LUMO is also delocalized across the π-conjugated system.

Table 3: Calculated Electronic Properties for a this compound Analogue

| Property | Value (eV) |

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Global Hardness (η) | 2.2407 |

| Electrophilicity Index (ω) | 4.1904 |

| Chemical Potential (μ) | -4.3335 |

| Note: Data is based on calculations for the closely related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted on a constant electron density surface, where different colors represent different values of the electrostatic potential. ajchem-a.com

In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral or zero potential.

For 1,3,4-oxadiazole (B1194373) derivatives, MEP analysis consistently shows that the most negative potential is localized on the nitrogen atoms of the oxadiazole ring. ajchem-a.com This indicates that the nitrogen atoms are the primary sites for electrophilic attack. ajchem-a.comajchem-a.com The hydrogen atoms of the phenyl ring typically exhibit the most positive potential. ajchem-a.com

Theoretical calculations of NMR spectra have become an important complement to experimental studies for structure elucidation. DFT methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a reasonable degree of accuracy. researchgate.net

Studies on 2-aryl-1,3,4-oxadiazole derivatives have shown that the chemical shifts of the carbon atoms in the oxadiazole ring are characteristic. researchgate.net The signal for the C2 carbon, which is bonded to the phenyl group, and the C5 carbon fall within the expected range of 155-165 ppm. researchgate.net Theoretical calculations for this compound have been performed to predict these chemical shifts in different media, such as the gas phase and in a DMSO solution, providing valuable data for structural confirmation. nahrainuniv.edu.iqnahrainuniv.edu.iq

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules, providing information on absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions. nih.gov

The UV-Vis spectrum of this compound and its derivatives is characterized by strong absorption bands in the ultraviolet region, typically arising from π→π* transitions within the conjugated aromatic system. researchgate.net Experimental studies on related compounds show maximum absorption peaks around 280-300 nm. researchgate.netmdpi.com TD-DFT calculations can reproduce these experimental values well. For instance, a study on a derivative showed an experimental peak at 280 nm, with the computed value being 276 nm, corresponding to the HOMO→LUMO transition. researchgate.net Analysis of the frontier molecular orbitals confirms that these electronic transitions are often characterized as intramolecular charge transfer (ICT) events. researchgate.net

Computational Approaches for Predicting Reactivity and Stability

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of 1,3,4-oxadiazole systems. nahrainuniv.edu.iq These theoretical approaches allow for the prediction of molecular geometry, spectroscopic properties, reactivity, and stability, often with high accuracy. researchgate.netbohrium.com

Studies investigating the isomers of oxadiazole have concluded that the 1,3,4-oxadiazole scaffold is the most stable isomer. scirp.orgresearchgate.net This stability is attributed to its electronic structure and aromatic character. Computational methods are used to calculate various molecular descriptors to quantify this stability, including: scirp.org

Aromatic Stabilization Energy (ASE): A measure of the energetic stabilization gained by cyclic delocalization of π-electrons.

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion for aromaticity, where negative values inside the ring indicate aromatic character.

HOMO-LUMO Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

Furthermore, DFT and other quantum chemical methods are used to complement experimental data. For instance, theoretical calculations are used to predict vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis), which aids in the assignment of experimental spectra. researchgate.netnahrainuniv.edu.iq Molecular docking and molecular dynamics simulations are also employed to understand how these molecules interact with biological targets, providing insights into their potential applications. tandfonline.comnih.gov

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. These quantum chemical parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP hybrid functional, provide insights into their electronic characteristics. mdpi.comajchem-a.com

The HOMO energy (EHOMO) correlates with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capacity. The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.comnih.gov These energies are used to calculate various descriptors that quantify reactivity. ajchem-a.com For instance, a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a closely related derivative, reported a HOMO energy of -6.5743 eV, a LUMO energy of -2.0928 eV, and an energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Key global reactivity descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with higher hardness values are generally less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Molecular electrostatic potential (MEP) surface analysis is another tool used to predict reactivity sites. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis indicated that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com

Data is for the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated via DFT/B3LYP/6-311++G(d,p) method, as a representative example. ajchem-a.com

Molecular Dynamics (MD) Simulations for Biological Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the stability of ligand-receptor complexes and the nature of their interactions at an atomic level. nih.govresearchgate.net For derivatives of the this compound scaffold, MD simulations are employed to validate the binding modes predicted by molecular docking and to assess the stability of the compound within the active site of a biological target, such as an enzyme or receptor. nih.gov

The process typically follows a molecular docking study, where the preferred conformation of the oxadiazole derivative within the protein's binding pocket is identified. The resulting protein-ligand complex is then subjected to an MD simulation for a specific duration (e.g., nanoseconds) in a simulated physiological environment. researchgate.net

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. It helps in understanding how different parts of the protein move and interact with the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity.

For example, MD simulations of 1,3,4-oxadiazole derivatives targeting enzymes like acetylcholinesterase (AChE) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have been used to confirm the stability of the docked poses. mdpi.comnih.gov These studies often reveal that the oxadiazole ring and its phenyl substituents form critical hydrogen bonds, pi-alkyl, and other hydrophobic interactions with key amino acid residues in the enzyme's active site, anchoring the molecule and contributing to its inhibitory activity. mdpi.com

Biological Activities and Pharmacological Potential of 2 Phenyl 1,3,4 Oxadiazole Derivatives

Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of pathogenic microorganisms ijpsjournal.comresearchgate.net.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 2-phenyl-1,3,4-oxadiazole derivatives has been extensively evaluated against both Gram-positive and Gram-negative bacteria.

A study on newly synthesized 1,3,4-oxadiazole derivatives revealed significant antibacterial action. The highest activity for compounds 4b-g was observed against Enterococcus faecalis, with compound 4g, featuring a methoxyphenyl group, showing the greatest effect with an inhibition zone of 55.66 ± 0.5 mm and a Minimum Inhibitory Concentration (MIC) of 31.25 mg/mL researchgate.net. Another compound, 4f, was also potent against E. faecalis with an MIC of 125 mg/mL researchgate.net.

Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids, particularly those with a morpholine (B109124) or piperidine (B6355638) moiety (compounds 17a–b and 18a–b), demonstrated activity comparable or superior to gentamicin (B1671437) against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) nih.gov. Similarly, nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring showed stronger or comparable activity against P. aeruginosa and S. aureus than reference drugs like ciprofloxacin (B1669076) and amoxicillin (B794) nih.gov.

Furthermore, 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and tested, showing good antibacterial activity tandfonline.com. For instance, compounds 14a and 14b displayed significant antibacterial effects against both bacterial types tandfonline.com. Another series of 2,5-diaryl substituted 1,3,4-oxadiazole derivatives were effective against S. aureus, E. coli, and B. subtilis tandfonline.com. Some synthesized compounds showed significant inhibition zones against E. coli, P. aeruginosa, and S. aureus researchgate.net. Notably, compounds OXD3 and OXD4 were active against resistant P. aeruginosa where the standard drug cefepime (B1668827) was not researchgate.net.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Compound 4g (methoxyphenyl derivative) | Enterococcus faecalis | MIC: 31.25 mg/mL; IZ: 55.66 ± 0.5 mm | researchgate.net |

| Compound 4f | Enterococcus faecalis | MIC: 125 mg/mL | researchgate.net |

| Compounds 17a-b, 18a-b (thieno[2,3-d]pyrimidine hybrids) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Activity similar or stronger than gentamicin | nih.gov |

| Nalidixic acid hybrid (1) | P. aeruginosa, S. aureus | Stronger or comparable activity to ciprofloxacin and amoxicillin | nih.gov |

| Compounds OXD3, OXD4 | Resistant P. aeruginosa | Active where cefepime was not | researchgate.net |

Antifungal Properties

The antifungal activity of 1,3,4-oxadiazole derivatives has been demonstrated against various fungal pathogens. A series of 5-substituted 1,3,4-oxadiazole-2-thiols were tested against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus at a concentration of 200 µg/mL, using Terbinafine as a standard asianpubs.org.

In another study, new 1,3,4-oxadiazole derivatives were evaluated for their antifungal effects. Compound 4b showed the highest activity against Candida glabrata (inhibition zone of 12.33±0.5 mm) and C. krusei (inhibition zone of 13.33±0.5 mm) researchgate.net. Additionally, two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against Candida albicans, both exhibiting an in vitro MIC of 32 μg/ml frontiersin.org. The time-kill curve kinetics suggested a fungistatic profile for LMM5 and LMM11, with an inhibitory effect observed at 12 hours that persisted for 24 and 36 hours, outperforming fluconazole (B54011) frontiersin.org.

Furthermore, 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown good antifungal activity tandfonline.com. Aniline derivatives containing 1,3,4-oxadiazole moieties also exhibited moderate antifungal activity when compared to ketoconazole (B1673606) mdpi.com.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 5-substituted 1,3,4-oxadiazole-2-thiols | A. flavus, Mucor sp., A. niger, A. fumigatus | Tested at 200 µg/mL | asianpubs.org |

| Compound 4b | Candida glabrata | IZ: 12.33±0.5 mm | researchgate.net |

| Compound 4b | Candida krusei | IZ: 13.33±0.5 mm | researchgate.net |

| LMM5 & LMM11 | Candida albicans | MIC: 32 μg/ml | frontiersin.org |

Antiviral Effects

The 1,3,4-oxadiazole scaffold is a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses including HIV, HCV, HBV, and HSV researchgate.net. For instance, Raltegravir, a potent antiviral drug used in HIV treatment, contains a 1,3,4-oxadiazole moiety mdpi.commdpi.com.

Research has shown that certain 1,3,4-oxadiazole derivatives possess significant antiviral properties. One such derivative, 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole (compound 65), was found to be as effective as the reference drug Amantadine in inhibiting the multiplication of the influenza virus, with an IC₅₀ value of 39 µg/µL confirming its strong antiviral activity nih.gov. Wu et al. designed and synthesized a series of 1-phenyl-5-amine-4-pyrazole sulfide (B99878) derivatives containing 1,3,4-oxadiazole groups, which demonstrated good inactivation activity against the tobacco mosaic virus (TMV) tandfonline.com.

Antitubercular Activity

Derivatives of 1,3,4-oxadiazole have emerged as promising candidates for the development of new antitubercular drugs. A series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Compounds 4c and 4d in this series were identified as the most active, with a MIC value of 3.12 µg/mL connectjournals.com.

Another study focused on N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines (Fa-e) and evaluated their activity against the M. tuberculosis H37Rv strain. Compounds Fa and Fb showed significant activity, with MIC values as low as 3.125 μg/ml nih.gov. The 1,3,4-oxadiazole core has been a focus for developing new antitubercular agents in recent years nih.gov.

Furthermore, a series of substituted 1,3,4-oxadiazole derivatives were found to possess anti-TB activity against both the H37Rv and multi-drug resistant (MDR) strains of M. tuberculosis google.com. These compounds can exhibit anti-TB properties at millimolar to micromolar concentrations google.com. Hydrazide derivatives containing a 1,3,4-oxadiazole unit have also been synthesized and tested, with some showing high antimycobacterial activity (MIC values of 8 μg/mL) against the M. tuberculosis H37Ra attenuated strain mdpi.com.

| Compound/Derivative | M. tuberculosis Strain | Activity (MIC) | Reference |

| Compounds 4c, 4d (pyrrolyl benzamide (B126) derivatives) | H37Rv | 3.12 µg/mL | connectjournals.com |

| Compounds Fa, Fb (furan derivatives) | H37Rv | 3.125 μg/ml | nih.gov |

| Substituted 1,3,4-oxadiazoles | H37Rv & MDR strains | Active at µM to mM concentrations | google.com |

| Hydrazide derivatives | H37Ra | 8 μg/mL | mdpi.com |

Anticancer and Antiproliferative Activities

The 1,3,4-oxadiazole ring is a key scaffold in a large number of compounds exhibiting cytotoxicity against various tumor cell lines mdpi.comnih.gov. Their antiproliferative effects are associated with diverse mechanisms, including the inhibition of growth factors, enzymes, and kinases mdpi.comnih.gov.

Activity against Various Cancer Cell Lines

A multitude of this compound derivatives have been synthesized and evaluated for their anticancer potential against a range of human cancer cell lines.

A series of 1,2,3-triazole-thymol-1,3,4-oxadiazole derivatives were synthesized, with one compound demonstrating high potency against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines with IC₅₀ values of 1.1, 2.6, and 1.4 μM, respectively tandfonline.com. Another series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, showing that the MDA-MB-231 line was more sensitive to their action nih.gov.

Substituents on the phenyl ring of the 1,3,4-oxadiazole have been shown to play a significant role in altering antiproliferative effects nih.gov. For example, certain oxadiazole derivatives exhibited significant activity against MCF-7 cells, with IC₅₀ values of 4.56 μM and 4.25 μM nih.gov. Unsubstituted phenyl and 4-nitro-substituted compounds demonstrated notable efficacy against A549 (lung) cells, with IC₅₀ values of 4.11 μM and 4.13 μM, respectively nih.gov.

Further studies on 1,3,4-oxadiazole derivatives have revealed potent activity against other cancer cell lines. One derivative containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) structures showed significant anticancer activity with IC₅₀ values ranging from 0.34 to 2.45 μM against MCF-7, A549, and MDA-MB-231 cell lines nih.govbiointerfaceresearch.com. Another series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives were tested against K562 (leukemia), MDA-MB-231, HT29, and HepG2 cell lines, with several compounds showing inhibitory activity against K562 jst.go.jp.

A small library of 1,2,5-oxadiazole derivatives was also tested for antiproliferative activity against HCT-116 and HeLa (cervical cancer) cell lines, with some derivatives showing significant effects with IC₅₀ values below 20 μM iiarjournals.org.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1,2,3-triazole-thymol-1,3,4-oxadiazole hybrid | MCF-7 | 1.1 μM | tandfonline.com |

| 1,2,3-triazole-thymol-1,3,4-oxadiazole hybrid | HCT-116 | 2.6 μM | tandfonline.com |

| 1,2,3-triazole-thymol-1,3,4-oxadiazole hybrid | HepG2 | 1.4 μM | tandfonline.com |

| Oxadiazole derivative (Compound 27) | MCF-7 | 4.56 μM | nih.gov |

| Oxadiazole derivative (Compound 28) | MCF-7 | 4.25 μM | nih.gov |

| Unsubstituted phenyl derivative (Compound 29) | A549 | 4.11 μM | nih.gov |

| 4-nitro-substituted derivative (Compound 28) | A549 | 4.13 μM | nih.gov |

| 1,3,4-oxadiazole/1,2,4-oxadiazole hybrid (Compound 65) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 μM | nih.govbiointerfaceresearch.com |

| 1,2,5-oxadiazole derivatives (6, 19, 29) | HCT-116, HeLa | < 20 μM | iiarjournals.org |

Mechanisms of Action in Anticancer Therapy (e.g., Enzyme Inhibition, Apoptosis Induction)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action, primarily centered around enzyme inhibition and the induction of apoptosis. researchgate.net These compounds target various biological pathways crucial for the proliferation and survival of cancer cells. nih.gov

One of the key mechanisms is the inhibition of enzymes that are overexpressed or hyperactive in tumor cells. nih.gov For instance, certain 2-phenyl-4H-chromone derivatives containing the 1,3,4-oxadiazole moiety have been identified as potent telomerase inhibitors. nih.govbiointerfaceresearch.com Telomerase is an enzyme reactivated in the vast majority of primary tumors, enabling the unlimited proliferation of cancer cells. nih.gov By inhibiting this enzyme, these oxadiazole derivatives can curtail the immortal nature of tumor cells. nih.govbiointerfaceresearch.com Specific derivatives have also been found to inhibit other critical enzymes such as histone deacetylase (HDAC), which is associated with carcinogenesis, and thymidylate synthase. nih.govnih.govbiointerfaceresearch.com

Derivatives of 1,3,4-oxadiazole have also demonstrated the ability to target signaling pathways that promote cancer growth. One such example is the inhibition of the NF-κB signaling pathway. biointerfaceresearch.comfrontiersin.org The aberrant activation of NF-κB is linked to the progression of several human cancers, including hepatocellular carcinoma. frontiersin.org The compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was found to decrease the phosphorylation of IκB and p65, key proteins in the NF-κB pathway, thereby inducing an antiproliferative effect. frontiersin.org

Induction of apoptosis, or programmed cell death, is another fundamental mechanism through which these compounds exert their anticancer activity. nih.govsphinxsai.com Flow cytometric analysis has shown that treatment with certain oxadiazole derivatives leads to an increase in the sub-G1 cell population, a hallmark of apoptosis. frontiersin.org The apoptotic process can be triggered through various means, including the arrest of the cell cycle at different phases. For example, one 2-phenyl-4H-chromone derivative was observed to arrest the MGC-803 cell cycle at the G2/M phase in a concentration-dependent manner. nih.govbiointerfaceresearch.com This cell cycle disruption ultimately leads to the activation of caspases, enzymes that execute the process of apoptosis. frontiersin.orgacs.org The cleavage of PARP and caspase-3, observed after treatment with compound CMO, confirms the activation of the apoptotic cascade. frontiersin.org

Table 1: Anticancer Mechanisms of this compound Derivatives

| Compound/Derivative Class | Mechanism of Action | Target Enzyme/Pathway | Cancer Cell Line(s) |

|---|---|---|---|

| 2-phenyl-4H-chromone derivatives | Telomerase Inhibition, Apoptosis Induction | Telomerase, Dyskerin | MGC-803 |

| Propanamide-based 1,3,4-oxadiazole | Enzyme Inhibition | Histone deacetylase (HDAC8) | Breast Cancer (MCF-7, MDA-MB-231) |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | Apoptosis Induction, NF-κB Inhibition | NF-κB signaling pathway | Hepatocellular Carcinoma (HepG2, HCCLM3) |

| Quinoline (B57606) incorporated 1,3,4-oxadiazole | Enzyme Inhibition | Telomerase | Not specified |

Central Nervous System (CNS) Activities

Derivatives of this compound have been investigated for a range of activities within the central nervous system. Research has highlighted their potential as anticonvulsant, analgesic, anti-inflammatory, and muscle relaxant agents.

Several studies have demonstrated the anticonvulsant potential of this compound derivatives. asianpubs.orgijpsdronline.com The mechanism for some of these compounds is believed to involve their action as benzodiazepine (B76468) receptor agonists. nih.govnih.govresearchgate.net Conformational analysis has shown that the pharmacophores of certain synthesized 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives align well with estazolam, a known benzodiazepine agonist. nih.govnih.govresearchgate.net

Anticonvulsant activity has been evaluated using standard models such as the pentylenetetrazole (PTZ)-induced lethal convulsion test and the maximal electroshock (MES) test. ijpsdronline.comnih.gov Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence this activity. For instance, the introduction of a strong electron-donating group, such as an amino substituent, at position 5 of the 1,3,4-oxadiazole ring can generate compounds with respectable anticonvulsant effects. nih.govnih.govresearchgate.net Conversely, replacing the amino group with hydrogen, hydroxyl, or thiol groups tends to diminish or abolish the activity. nih.gov Furthermore, the presence of an electron-withdrawing halogen on the phenyl ring appears to be beneficial for the anticonvulsant effect. asianpubs.orgnih.govnih.gov

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

| Compound/Derivative Class | Test Model | Key Structural Feature | Potency/Efficacy |

|---|---|---|---|

| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole with 5-amino group | PTZ-induced convulsion | Amino group at position 5 of oxadiazole ring | Respectable anticonvulsant activity |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4- thiadiazol-2-amine | MES and PTZ tests | Chloro substituents on phenyl rings | Most active in series (ED50 of 20.11 and 35.33 mg/kg, respectively) |

The analgesic and anti-inflammatory properties of this compound derivatives have been well-documented. ejbps.comnih.govmdpi.com These compounds have been synthesized as analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diclofenac. ejbps.comnih.gov A key strategy involves replacing the carboxylic acid moiety of traditional NSAIDs with the 1,3,4-oxadiazole ring, which can lead to retained or increased anti-inflammatory activity with potentially reduced ulcerogenic side effects. nih.govmdpi.com

The anti-inflammatory activity is commonly assessed using the carrageenan-induced rat paw edema model, while analgesic effects are often evaluated via the Eddy's hot plate method. ejbps.com Research has shown that various substitutions on the phenyl rings attached to the oxadiazole core can significantly influence efficacy. nih.govmdpi.com For example, a derivative with a p-chlorophenyl substitution showed particularly promising anti-inflammatory potential. mdpi.com The mechanism of action for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com

Table 3: Analgesic and Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative Class | Activity | Test Model | Key Findings |

|---|---|---|---|

| Mefenamic acid-based oxadiazoles (B1248032) | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Eddy's hot plate | Some compounds showed good activity. |

| Diclofenac/Mefenamic acid oxadiazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Compounds 3c and 6d exhibited good activity; several were non-ulcerogenic. |

| 2,5-disubstituted-1,3,4-oxadiazoles | Anti-inflammatory | Heat-induced albumin denaturation, Carrageenan-induced paw edema | Derivative Ox-6f showed high activity (74.16% inhibition in vitro, 79.83% edema reduction in vivo). |

Certain this compound derivatives have been identified as possessing muscle relaxant properties. acs.org This activity is often evaluated alongside anticonvulsant screening, as some CNS depressant agents exhibit both effects. researchgate.net The rotarod test is a standard in vivo method used to assess motor coordination and muscle relaxant effects in laboratory animals. researchgate.net

In a study of 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives, most of the synthesized compounds were active in the rotarod test. researchgate.net Notably, the compound 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one demonstrated activity comparable to the standard drug diazepam, indicating significant muscle relaxant potential. researchgate.net This suggests that the 1,3,4-oxadiazole scaffold can be a valuable component in designing new muscle relaxant agents.

Enzyme Inhibition and Other Biological Targets

Beyond their role in anticancer therapy, this compound derivatives are known to inhibit a variety of enzymes, making them relevant for treating other pathological conditions.

Derivatives of 1,3,4-oxadiazole have emerged as promising inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease (AD), as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov

Synthetic oxadiazole derivatives have shown inhibitory activity against AChE with IC50 values in the micromolar range. nih.gov Kinetic studies have indicated that some of these compounds may bind to an allosteric site on the AChE enzyme, thereby decreasing its efficiency. nih.gov In silico docking analyses have further elucidated these interactions, showing that the compounds can bind within the active site of the enzyme, stabilized by hydrogen bonds and π–π interactions. nih.gov Some molecular hybrids have been designed for dual inhibition of both AChE and BuChE, which could offer advantages in modifying the progression of AD. acs.org For example, a series based on a 5-phenyl-1,3,4-oxadiazole-2-thione scaffold showed that an unsubstituted phenyl ring was favorable for dual inhibition. acs.org

Table 4: Cholinesterase Inhibition by 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Key Findings |

|---|---|---|---|

| Synthetic oxadiazole derivatives (general) | Acetylcholinesterase (AChE) | 41.87 ± 0.67 to 1580.25 ± 0.7 μM | Kinetic studies indicate allosteric site binding. |

| Ferulic acid-based 1,3,4-oxadiazoles | AChE, BuChE, BACE-1 | Compound 26a: 0.068 µM (AChE), Compound 26b: 0.163 µM (BuChE) | Multifunctional inhibitors. tandfonline.com |

Tyrosinase Inhibition

Derivatives of this compound have emerged as significant inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net Inhibition of this enzyme is a critical strategy for addressing hyperpigmentation disorders. Studies have shown that these compounds can demonstrate potent inhibitory activity, in some cases far exceeding that of the standard drug, kojic acid. nih.govresearchgate.net For instance, the compound 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide exhibited an exceptionally low IC50 value of 0.003 µM, indicating very strong inhibition compared to kojic acid's IC50 of 16.83 µM. nih.govresearchgate.net

The inhibitory mechanism often involves the interaction of the oxadiazole derivatives with the active site of the tyrosinase enzyme. nih.govresearchgate.net Molecular docking studies have revealed that these compounds can form stable complexes within the active region, interacting with key amino acid residues. nih.govresearchgate.net The structure of the substituent on the phenyl ring plays a crucial role in the inhibitory potency. For example, furan-oxadiazole derivatives with electron-withdrawing groups, such as a fluoro group at the ortho position on the phenyl ring, have shown enhanced tyrosinase inhibition. nih.gov The presence of multiple heterocyclic rings, such as two 1,3,4-oxadiazole rings or a combination of 1,3,4-oxadiazole and 1,2,3-triazole rings, has also been observed to increase inhibitory effects on the tyrosinase enzyme. nih.gov

Interactive Table: Tyrosinase Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Standard (Kojic Acid) IC50 (µM) |

|---|---|---|

| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.003 ± 0.00 nih.govresearchgate.net | 16.83 ± 1.16 nih.govresearchgate.net |

| Furan-oxadiazole 5a (2-fluorophenyl) | 11 ± 0.25 nih.gov | 11.5 ± 0.1 (Ascorbic Acid) nih.gov |

| Furan-oxadiazole 5b (2-chlorophenyl) | 12.4 ± 0.0 nih.gov | 11.5 ± 0.1 (Ascorbic Acid) nih.gov |

| Furan-oxadiazole 5c (3,4-dichlorophenyl) | 15.5 ± 0.0 nih.gov | 11.5 ± 0.1 (Ascorbic Acid) nih.gov |

Amylase and Glucosidase Inhibition

In the context of managing type II diabetes mellitus, the inhibition of α-amylase and α-glucosidase is a key therapeutic strategy to control postprandial hyperglycemia. nih.govmums.ac.irresearchgate.net this compound derivatives have been identified as potent inhibitors of these carbohydrate-hydrolyzing enzymes. nih.govmums.ac.irresearchgate.net Certain synthesized 2-thione-1,3,4-oxadiazole derivatives have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase. nih.govmums.ac.irresearchgate.net

For example, one derivative, compound 5g, showed outstanding α-amylase inhibitory activity with an IC50 value of 13.09 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC50 = 12.20 µg/ml). nih.govmums.ac.ir Another derivative, 5a, exhibited strong α-glucosidase inhibition with an IC50 of 12.27 µg/ml, similar to the standard drug miglitol (B1676588) (IC50 = 11.47 µg/ml). mums.ac.ir Furthermore, quinoline-1,3,4-oxadiazole hybrids have also shown promising results, with one compound featuring a bromopentyl sidechain (4i) displaying stronger α-glucosidase inhibition (IC50 = 15.85 µM) than acarbose (IC50 = 17.85 µM). mdpi.com Kinetic studies have indicated that these quinoline hybrids act as non-competitive, allosteric inhibitors of α-glucosidase. mdpi.com

Interactive Table: α-Amylase and α-Glucosidase Inhibitory Activity

| Compound | Target Enzyme | IC50 (µg/ml) | Standard | Standard IC50 (µg/ml) |

|---|---|---|---|---|

| 5g | α-amylase | 13.09 ± 0.06 nih.govmums.ac.ir | Acarbose | 12.20 ± 0.78 mums.ac.ir |

| 5a | α-glucosidase | 12.27 ± 0.41 mums.ac.ir | Miglitol | 11.47 ± 0.02 mums.ac.ir |

| 4a(a) | α-glucosidase | 15.45 ± 0.20 mums.ac.ir | Miglitol | 11.47 ± 0.02 mums.ac.ir |

Antioxidant Activities

Many this compound derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating effective radical scavenging capabilities. dergipark.org.trtandfonline.comnih.govmdpi.com These compounds are often assessed through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), nitric oxide (NO), and hydrogen peroxide (H2O2) radical scavenging assays. dergipark.org.trtandfonline.commdpi.comrsc.orgscispace.com

For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles incorporating a flurbiprofen (B1673479) moiety were synthesized, with one derivative (Ox-6f) showing excellent DPPH radical scavenging potential with an IC50 value of 25.35 µg/mL. nih.govmdpi.com Another study on 2,5-disubstituted 1,3,4-oxadiazole derivatives reported strong antioxidant activity for a compound designated 14b, with an IC50 value of 15.15 μg/mL in a DPPH assay. tandfonline.comnih.gov Derivatives containing phenolic acid moieties have also shown pronounced ABTS radical scavenging capacity and strong ferric ion reducing power. rsc.orgscispace.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. rsc.orgscispace.com

Interactive Table: Antioxidant Activity of this compound Derivatives

| Compound Series | Assay | Most Active Compound | IC50 (µg/mL) | Standard | Standard IC50 (µg/mL) |

|---|---|---|---|---|---|

| Flurbiprofen-oxadiazoles | DPPH | Ox-6f | 25.35 nih.govmdpi.com | Ascorbic Acid | 6.13 nih.govmdpi.com |

| Flurbiprofen-oxadiazoles | Nitric Oxide | Ox-6f | 27.32 nih.govmdpi.com | Ascorbic Acid | 19.81 nih.govmdpi.com |

| 2,5-disubstituted-1,3,4-oxadiazoles | DPPH | 14b | 15.15 tandfonline.comnih.gov | Ascorbic Acid | Not specified |

Antiparasitic Applications

The 1,3,4-oxadiazole scaffold is a significant feature in the development of agents targeting parasitic diseases. scielo.br

Derivatives of 1,3,4-oxadiazole have been investigated for their effectiveness against helminths, the parasitic worms that cause significant health problems globally. In vitro studies using the Indian earthworm Pheretima posthuma are commonly employed to screen for anthelmintic potential. niscpr.res.inresearchgate.net

Several coumarin-oxadiazole derivatives have demonstrated notable anthelmintic activity, with some compounds showing effects comparable to the standard drug albendazole. niscpr.res.in Specifically, derivatives with a 4-chloro substitution have exhibited the highest activity. niscpr.res.in Another study involving novel dihydropyrimidinone-based 1,3,4-oxadiazole derivatives also reported appreciable anthelmintic properties for several synthesized compounds. researchgate.net

Compounds containing the 1,3,4-oxadiazole ring have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Research has shown that certain 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives possess potent trypanocidal activity against the amastigote form of the parasite. nih.gov One particular compound demonstrated an IC50 value of 1.11 µM, which was significantly more potent than the standard drug benznidazole (B1666585) (IC50 = 3.98 µM). nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the oxadiazole core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For tyrosinase inhibition , the presence of electronegative substituents on the phenyl ring is considered essential for enhanced activity, suggesting the presence of a hydrophobic site in the enzyme's active pocket. researchgate.net For instance, a bromo-substituted phenyl group at the 5-position of the oxadiazole ring, combined with a pyridine (B92270) ring at the 2-position, resulted in a highly potent inhibitor. researchgate.net Furan-1,3,4-oxadiazole derivatives bearing N-phenylacetamide moieties have also been studied, with substitutions like 2,5-dimethoxy and 2-methoxy on the phenyl ring showing strong binding affinities to human tyrosinase-related proteins in silico. nih.gov

For antioxidant activity , the presence of hydroxyl groups on the phenyl ring, as seen in phenolic acid-derived oxadiazoles, is a key factor. rsc.orgscispace.com These groups can readily donate hydrogen atoms, which is crucial for radical scavenging. The 1,3,4-oxadiazole ring itself is believed to participate in the resonance stabilization of the resulting phenoxyl radical, thereby enhancing the antioxidant effect compared to their precursor molecules. rsc.orgscispace.com

Regarding antiparasitic activity , SAR studies on antitrypanosomal compounds have indicated that lipophilicity of the aryl ring at the 3-position is positively correlated with activity. Furthermore, the presence of a 5-thioisocyanatomethyl group on the 1,3,4-oxadiazole ring appears to be a critical feature for antikinetoplastid activity. scielo.br For anthelmintic coumarin-oxadiazole derivatives, the presence of a chloro group at the 4-position of a substituent was found to maximize activity. niscpr.res.inresearchgate.net

Impact of Substituents on Biological Potency

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and oxadiazole rings. Strategic modification of these positions can lead to significant enhancements in potency and selectivity for various biological targets.

Research has consistently demonstrated that the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. For instance, in the context of anticancer activity, substitutions on the phenyl ring have shown varied effects. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the cytotoxic potential of these compounds. nih.gov For example, some studies have reported that derivatives with a 4-methoxy group on the phenyl ring exhibit excellent cytotoxic activity against breast cancer cell lines. jchemrev.com Conversely, the introduction of halogen atoms, another class of EWGs, has also been associated with increased antiproliferative activity. nih.gov

In the realm of antimicrobial agents, halogenated phenyl rings are considered crucial for antibacterial action. dergipark.org.tr Specifically, compounds bearing 4-chlorophenyl, 3,4-dichlorophenyl, and 4-fluorophenyl groups have demonstrated good antibacterial activity. dergipark.org.tr The position of the substituent also plays a critical role. For example, in a series of anticonvulsant agents, a hydroxyl group on the phenyl ring was found to be more potent than nitro, chloro, and methoxy (B1213986) substitutions. dergipark.org.tr

The substituents on the second position of the 1,3,4-oxadiazole ring also contribute significantly to the biological profile. For instance, an amino (-NH2) group at this position has been shown to exhibit the highest anticonvulsant effect in certain models. jchemrev.com Furthermore, the incorporation of different aryl carboxylic acid moieties can lead to potent inhibitors of viral enzymes. ipbcams.ac.cn

The following table summarizes the impact of various substituents on the biological activities of this compound derivatives based on reported research findings.

| Biological Activity | Favorable Substituents on Phenyl Ring | Favorable Substituents at Position 2 of Oxadiazole Ring | Reference |

| Anticancer | 4-OCH3, Halogens (e.g., Cl, F) | Varies depending on the specific target | nih.govjchemrev.com |

| Antimicrobial | 4-chlorophenyl, 3,4-dichlorophenyl, 4-fluorophenyl | Varies depending on the bacterial strain | dergipark.org.tr |

| Anticonvulsant | Hydroxy (-OH) | Amino (-NH2) | dergipark.org.trjchemrev.com |

| Anti-inflammatory | Varies depending on the specific target | Arylpiperazine pharmacophore | nih.gov |

| Antitubercular | 4-aminophenyl, 2-hydroxyphenyl | Phenyl | jchemrev.com |

Pharmacophore Elucidation for Target Binding

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Elucidating the pharmacophore of this compound derivatives is crucial for understanding their mechanism of action and for designing new, more potent compounds.

The 1,3,4-oxadiazole ring itself is a key pharmacophoric element. mdpi.com It can act as a bioisostere for amide or ester groups, enhancing metabolic stability and improving pharmacokinetic properties. nih.gov The nitrogen and oxygen atoms of the oxadiazole ring can participate in hydrogen bonding interactions with receptor sites, which is a critical aspect of ligand-receptor binding.

Pharmacophore models for various biological activities of 1,3,4-oxadiazole derivatives have been developed. For instance, a pharmacophore model for antitubulin activity identified key features including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov A typical pharmacophore model for these derivatives often consists of:

Hydrophobic Areas: The phenyl ring and other aromatic substituents contribute to hydrophobic interactions, which are vital for anchoring the molecule within the binding pocket of the target protein. nih.gov

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the 1,3,4-oxadiazole ring frequently act as hydrogen bond acceptors. nih.gov

Hydrogen Bond Donors: Substituents such as amino or hydroxyl groups can serve as hydrogen bond donors. nih.gov

The spatial arrangement of these features is critical for optimal binding. For example, a five-featured pharmacophore model (AAHHR) was developed for antitubulin 1,3,4-oxadiazoles, highlighting the importance of two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic regions for activity. nih.gov Understanding these pharmacophoric requirements allows for the rational design of new derivatives with improved affinity and selectivity for their intended biological targets.

Molecular Docking and In Silico Predictions of Biological Activity

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides valuable insights into the binding mode and interactions at the molecular level, aiding in the rational design and optimization of drug candidates. For this compound derivatives, molecular docking studies have been instrumental in explaining their biological activities and guiding the synthesis of new analogues.

In silico studies have been widely applied to predict the activity of these compounds against various targets, including enzymes and receptors. For instance, molecular docking has been used to investigate the binding of 1,3,4-oxadiazole derivatives to the active site of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.comnih.gov These studies have revealed that the derivatives can fit into the active site of COX, mimicking the binding of known inhibitors. nih.gov

Similarly, docking studies have been employed to understand the mechanism of action of antitubercular 1,3,4-oxadiazole derivatives by examining their interactions with enzymes like peptide deformylase. nih.gov In the context of anticancer research, docking simulations have helped to identify potential binding modes of these compounds within the colchicine (B1669291) binding site of tubulin, providing a structural basis for their antiproliferative effects. nih.gov

The general workflow of a molecular docking study for this compound derivatives involves:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a protein database (e.g., PDB), and the this compound derivative is built and optimized.

Docking Simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are explored to find the most favorable binding pose, typically based on a scoring function that estimates the binding affinity.

Analysis of Results: The docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

The following table provides examples of molecular docking studies performed on this compound derivatives, highlighting the target protein and the key interactions observed.

| Biological Target | Key Interacting Residues | Type of Interaction | Reference |

| Cyclooxygenase (COX) | Arg120, Met522 | Hydrogen bonding, Halogen bonds | mdpi.com |

| Tubulin | Cys241, Leu242, Ala250 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Peptide Deformylase | Gly44, Ile45, Cys90 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| CYP51 | Heme group, surrounding residues | Pi-alkyl, Pi-sulfur interactions | researchgate.net |

These in silico predictions, when combined with experimental data, provide a comprehensive understanding of the structure-activity relationships of this compound derivatives and facilitate the design of more effective therapeutic agents.

Applications in Materials Science

Optoelectronic Materials

Derivatives of 2-Phenyl-1,3,4-oxadiazole are extensively utilized in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to their excellent photoluminescence, charge transport capabilities, and thermal stability. mdpi.comsemanticscholar.org The oxadiazole core functions as a strong electron acceptor and transporter, making it a versatile component in the design of functional organic electronic materials. rsc.org